1-Cyclopropanecarbonyl-4-methoxypiperidine
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Overview
Description
1-Cyclopropanecarbonyl-4-methoxypiperidine is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its unique chemical structure, which includes a cyclopropane ring attached to a piperidine ring with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonyl-4-methoxypiperidine typically involves the reaction of cyclopropyl formyl chloride with piperidine derivatives under controlled conditions. For instance, a common method involves adding cyclopropyl formyl chloride to a solution of N-Boc-piperazine in dichloromethane, followed by the removal of the protecting group . The reaction is usually carried out at low temperatures (0-10°C) to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropanecarbonyl-4-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Cyclopropanecarbonyl-4-methoxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in cellular signaling, leading to changes in cellular function and behavior. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Cyclopropylcarbonylpiperidin-4-ylmethanamine: This compound shares a similar piperidine structure but with different functional groups.
4-Methoxypiperidine: Another piperidine derivative with a methoxy group but lacking the cyclopropane ring.
Uniqueness: 1-Cyclopropanecarbonyl-4-methoxypiperidine is unique due to the presence of both the cyclopropane ring and the methoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it particularly versatile and valuable in various research and industrial applications.
Properties
IUPAC Name |
cyclopropyl-(4-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9-4-6-11(7-5-9)10(12)8-2-3-8/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEOXCXICVZNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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